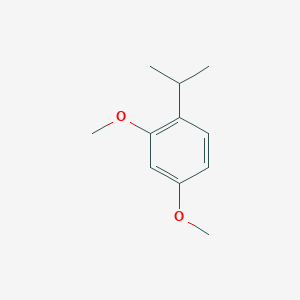

1-Isopropyl-2,4-dimethoxy-benzene

描述

1-Isopropyl-2,4-dimethoxy-benzene is an aromatic compound featuring an isopropyl group at the 1-position and methoxy (-OCH₃) groups at the 2- and 4-positions of the benzene ring. Methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution, while the bulky isopropyl group introduces steric hindrance.

属性

CAS 编号 |

7051-14-1 |

|---|---|

分子式 |

C11H16O2 |

分子量 |

180.24 g/mol |

IUPAC 名称 |

2,4-dimethoxy-1-propan-2-ylbenzene |

InChI |

InChI=1S/C11H16O2/c1-8(2)10-6-5-9(12-3)7-11(10)13-4/h5-8H,1-4H3 |

InChI 键 |

ZSRHOISGDCJOAT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=C(C=C(C=C1)OC)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1-Isopropyl-2,4-dimethoxy-benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

化学反应分析

Types of Reactions: 1-Isopropyl-2,4-dimethoxy-benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

1-Isopropyl-2,4-dimethoxy-benzene is an organic compound featuring a benzene ring with two methoxy groups at the 2 and 4 positions and an isopropyl group at the 1 position. It is also known as 2-Isopropyl-1,4-dimethoxybenzene. The presence of these substituents gives the compound unique chemical properties and reactivity, making it interesting for applications in synthetic organic chemistry and biological research.

Scientific Research Applications

this compound serves as an intermediate in synthesizing more complex organic molecules. Common reagents used in reactions with the compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitutions. The synthesis of this compound typically involves introducing substituents onto the aromatic ring while maintaining the integrity of the benzene structure.

The unique combination of isopropyl and methoxy groups in this compound imparts distinct chemical properties that differentiate it from its analogs. This unique substitution pattern enhances its utility in synthetic applications and research studies.

Comparison of this compound with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Iodo-2,4-dimethoxybenzene | Contains iodine instead of isopropyl | Exhibits different reactivity due to halogen presence |

| 1-Iodo-5-isopropyl-2,4-dimethoxybenzene | Iodine at different position on the benzene ring | Potentially different electrophilic characteristics |

| 2-Isopropyl-1,4-dimethoxybenzene | Isomer with methoxy groups at different positions | Different reactivity patterns due to substitution location |

| 1,4-Dimethoxybenzene | Lacks isopropyl group | Simpler structure with different chemical properties |

作用机制

The mechanism of action of 1-Isopropyl-2,4-dimethoxy-benzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of proteins, enzymes, and other cellular components .

相似化合物的比较

Substituent Effects: Methoxy vs. Methyl Groups

1-Isopropyl-2,4-dimethylbenzene (C₁₁H₁₆) differs by replacing methoxy groups with methyl (-CH₃) substituents. Key distinctions include:

- Physical Properties : The methylated analog has a lower molecular weight (148.24 g/mol) and boiling point (199.1°C) compared to the dimethoxy derivative, which is expected to have higher polarity and boiling point due to the oxygen atoms in methoxy groups .

- Reactivity : Methoxy groups enhance electrophilic substitution reactivity (e.g., nitration, halogenation) by donating electron density to the ring, whereas methyl groups exert weaker electron-donating effects.

Halogenated and Fluorinated Derivatives

1-Bromo-2,4-dimethoxy-5-iso-perfluoropropyl-benzene (C₁₁H₁₀BrF₇O₂) introduces bromine and a perfluoropropyl group. Key differences:

- Electronic Effects : Fluorinated groups are strongly electron-withdrawing, deactivating the ring and directing subsequent substitutions to specific positions.

Nitro-Substituted Derivatives

4-Methyl-1-isopropyl-2-[(4-nitrophenyl)methoxy]benzene (C₁₇H₁₇NO₄) features a nitrobenzyloxy group, which is electron-withdrawing:

- Reactivity Impact : The nitro group reduces electron density at the aromatic ring, contrasting with the activating methoxy groups in the target compound. This difference could alter applications in catalysis or materials science .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

生物活性

1-Isopropyl-2,4-dimethoxy-benzene, also known as p-isopropyl-1,2-dimethoxybenzene, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula and presents a structure characterized by two methoxy groups and an isopropyl substituent on a benzene ring. The presence of these functional groups suggests potential interactions with biological targets.

Pharmacological Activities

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related methoxy-substituted benzenes have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Antioxidant Properties

Research has demonstrated that methoxy-substituted phenolic compounds can act as antioxidants. The presence of methoxy groups enhances the electron-donating ability of the compounds, allowing them to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Some studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB . This could position the compound as a potential therapeutic agent for inflammatory disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and pain.

- Cellular Uptake : Its lipophilic nature allows for better cellular penetration, facilitating its action on intracellular targets.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL. |

| Study B (2022) | Showed antioxidant capacity comparable to ascorbic acid in scavenging DPPH radicals. |

| Study C (2023) | Reported anti-inflammatory effects in a murine model with reduced TNF-alpha levels. |

Detailed Research Findings

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various methoxy-substituted phenols, including this compound. The results indicated a significant reduction in bacterial growth at concentrations above 32 µg/mL .

- Oxidative Stress Mitigation : Another research effort focused on the antioxidant capabilities of this compound, revealing that it effectively reduced oxidative stress markers in vitro. It exhibited an IC50 value of approximately 25 µM in DPPH radical scavenging assays .

- Inflammatory Response Modulation : In vivo studies assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results showed a notable decrease in paw swelling and pro-inflammatory cytokine levels (TNF-alpha and IL-6) after administration of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。